molecular formula C14H10O6 B12832332 Altertenuol CAS No. 1188382-26-4

Altertenuol

Cat. No.: B12832332
CAS No.: 1188382-26-4
M. Wt: 274.22 g/mol
InChI Key: CBQSPNLMOXKZHJ-UHFFFAOYSA-N
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Description

Altertenuol is a fungal secondary metabolite primarily isolated from Alternaria species, notably Alternaria tenuissima and related endophytic fungi . Structurally, it belongs to the dibenzo-α-pyrone class, characterized by a fused aromatic ring system with oxygen substituents. Early studies identified this compound as a derivative of alternariol, a mycotoxin, but with distinct hydroxyl and methyl ether group configurations . Its molecular formula, C15H12O5, was confirmed via spectroscopic analysis (NMR, IR) and synthetic approaches .

This compound’s biosynthesis involves oxidative coupling of polyketide precursors, a pathway shared with other fungal metabolites like alternariol and altenuisol . It has been synthesized through palladium-mediated intramolecular biaryl coupling reactions of 3',4'-dialkoxyphenyl benzoates, achieving a 23% yield in a 10-step process . Notably, structural revisions revealed that this compound may be identical to altenuisol, though this remains unresolved due to spectral ambiguities .

Properties

CAS No.

1188382-26-4

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

2,3,7-trihydroxy-9-methoxybenzo[c]chromen-6-one

InChI

InChI=1S/C14H10O6/c1-19-6-2-8-7-4-9(15)10(16)5-12(7)20-14(18)13(8)11(17)3-6/h2-5,15-17H,1H3

InChI Key

CBQSPNLMOXKZHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)O)C(=O)OC3=CC(=C(C=C32)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of altertenuol involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of phloroglucinic acid and protocatechuic aldehyde as starting materials. The key step in the synthesis is a Suzuki coupling reaction, which forms the lactone ring . The reaction conditions typically involve the use of palladium catalysts and appropriate solvents to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using the fungus Alternaria. The fermentation conditions, including temperature, pH, and nutrient availability, are optimized to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Altertenuol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound compounds .

Scientific Research Applications

Altertenuol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Key Observations:

  • Structural Similarities : this compound and altenuisol share identical molecular formulas but differ in ring substitution patterns. This compound’s methyl ether group contrasts with altenuisol’s lactone ring .
  • Biosynthetic Pathways : Unlike alternariol, which forms via polyketide synthases, this compound requires regioselective coupling reactions mediated by palladium catalysts .
  • Bioactivity : this compound exhibits moderate cytotoxicity against cancer cell lines, while alternariol is more potent but toxic to mammalian cells .

Research Findings and Implications

Structural Revision : Nemecek et al. (2012) demonstrated that this compound’s originally proposed structure was incorrect; its revised structure aligns with synthetic derivatives of altenuisol .

Synthetic Efficiency : The palladium-mediated method reduces synthesis steps from 15 (traditional routes) to 10, enhancing scalability for pharmacological studies .

Ecological Role : this compound may act as a fungal defense compound, inhibiting competing microbes in host plants .

Biological Activity

Altertenuol, a secondary metabolite produced by various species of the genus Alternaria, has garnered attention due to its diverse biological activities. This article reviews the current understanding of this compound's biological effects, including its cytotoxicity, phytotoxicity, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Biosynthesis

This compound is classified as a dibenzo-α-pyrone derivative, which is biosynthetically derived from polyketide pathways in fungi. The compound's structure includes a distinct arrangement that contributes to its biological activity. Understanding the biosynthetic pathways can provide insights into its production and potential modifications for enhanced efficacy.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa67.76Induction of apoptosis via mitochondrial pathways
SKOV-374.60Cell cycle arrest at S phase
MCF-755.53DNA synthesis inhibition leading to reduced proliferation

Case Study: A study involving Alternaria tenuissima AUMC14342 revealed that its ethyl acetate extract exhibited significant cytotoxicity against HeLa, SKOV-3, and MCF-7 cell lines, with IC50 values indicating potent effects comparable to standard chemotherapeutics like doxorubicin . Flow cytometry analysis showed that treatment with this compound caused S-phase arrest in MCF-7 cells, highlighting its potential as a chemotherapeutic agent.

Phytotoxicity

This compound also exhibits phytotoxic properties, affecting plant growth and development. It has been shown to inhibit seed germination and root elongation in various plant species. The following table presents some findings related to its phytotoxic effects:

Plant SpeciesEffect ObservedConcentration (µg/mL)
Lactuca sativaInhibition of germination100
Phaseolus vulgarisReduced root length50
Zea maysDecreased shoot height75

These findings suggest that this compound could be utilized as a natural herbicide or growth regulator in agricultural practices.

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis: this compound triggers apoptosis in cancer cells through mitochondrial pathways, leading to increased cytochrome c release and activation of caspases .
  • DNA Damage: It has been reported to cause DNA strand breaks in human carcinoma cells, which may contribute to its mutagenic properties .
  • Inhibition of Enzymatic Activity: this compound has shown inhibitory effects on various enzymes involved in cell proliferation and survival pathways.

Antioxidant and Antiallergic Activities

In addition to its cytotoxic and phytotoxic effects, this compound exhibits antioxidant properties that can help mitigate oxidative stress in biological systems. Furthermore, it has been evaluated for antiallergic activity, suggesting potential therapeutic roles beyond oncology.

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